

3-(3-Bromophenoxy)pyrrolidine Hydrochloride: Technical Mechanism Guide

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Compound of Interest

Compound Name: 3-(3-Bromophenoxy)pyrrolidine
hydrochloride

CAS No.: 1185298-69-4

Cat. No.: B1439170

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Executive Summary

- Compound Name: **3-(3-Bromophenoxy)pyrrolidine hydrochloride**^[1]
- CAS Number: 946681-75-0 (Free base), 1185298-69-4 (HCl salt)
- Chemical Class: 3-Aryloxypyrrolidine
- Primary Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
- Mechanism Type: Competitive Reuptake Inhibition.
- Application: Research probe for CNS signaling; scaffold for analgesic and antidepressant drug discovery.

Chemical Identity & Structural Pharmacology

The efficacy of 3-(3-Bromophenoxy)pyrrolidine stems from its specific pharmacophore, which mimics the transition state of monoamines during transport.



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Structure-Activity Relationship (SAR)

The 3-bromo substituent is critical. Unsubstituted phenoxy analogs often lack sufficient potency. The bromine atom provides:

- **Metabolic Stability:** Blocks hydroxylation at the active metabolic site.
- **Steric Bulk:** Fills the hydrophobic accessory pocket within the transporter, stabilizing the inhibitor-transporter complex.

Mechanism of Action: Molecular Dynamics

The compound acts as a competitive orthosteric inhibitor of monoamine transporters (MATs). It binds to the central substrate-binding site (S1), preventing the translocation of neurotransmitters from the synaptic cleft into the presynaptic neuron.

Step-by-Step Inhibition Cascade

- **Synaptic Entry:** Following administration, the molecule diffuses into the synaptic cleft.
- **Binding Event:** The protonated pyrrolidine nitrogen binds to the conserved Aspartate residue (Asp98 in SERT) via an ion pair.

- **Conformational Locking:** The 3-bromophenyl moiety wedges into the hydrophobic cavity between Transmembrane Domains (TM) 3, 6, and 8.
- **Steric Blockade:** This binding stabilizes the transporter in the outward-open conformation, physically occluding the pathway for Serotonin (5-HT) or Norepinephrine (NE).
- **Transport Halt:** The transporter cannot cycle to the inward-open state, effectively halting reuptake.

Signaling Pathway Visualization



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Caption: Mechanism of monoamine transporter inhibition leading to synaptic neurotransmitter accumulation.

Experimental Validation Protocols

To validate the activity of 3-(3-Bromophenoxy)pyrrolidine, researchers must employ competitive radioligand binding assays and functional uptake assays.

Protocol A: Radioligand Binding Assay (SERT/NET)

Objective: Determine the affinity constant (

) of the compound.

- Membrane Preparation:
 - Homogenize HEK-293 cells stably expressing human SERT or NET.
 - Centrifuge at 40,000 x g for 20 min to isolate membrane fractions.
- Incubation:
 - SERT: Incubate membranes with (0.5 nM) and varying concentrations of 3-(3-Bromophenoxy)pyrrolidine (to M).
 - NET: Incubate with (1.0 nM).
- Filtration:
 - After 60 min at 25°C, harvest via rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
- Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Calculate and convert to using the Cheng-Prusoff equation.

Protocol B: Functional Uptake Inhibition

Objective: Measure the functional blockade of neurotransmitter transport.



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Synthesis & Preparation

For researchers synthesizing this probe de novo, the Mitsunobu reaction is the preferred route due to stereochemical control.

Synthetic Route

- Starting Materials: N-Boc-3-hydroxypyrrolidine and 3-Bromophenol.
- Coupling:
 - Reagents: Triphenylphosphine (), DIAD (Diisopropyl azodicarboxylate).
 - Solvent: THF, 0°C to Room Temp.
 - Note: This reaction proceeds with inversion of configuration at the C3 center.
- Deprotection:
 - Treat the intermediate (N-Boc-3-(3-bromophenoxy)pyrrolidine) with 4M HCl in Dioxane.
 - Precipitate the salt with diethyl ether to yield **3-(3-Bromophenoxy)pyrrolidine hydrochloride**.

Synthesis Workflow Diagram



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Caption: Mitsunobu coupling strategy for synthesis of the target hydrochloride salt.

References

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